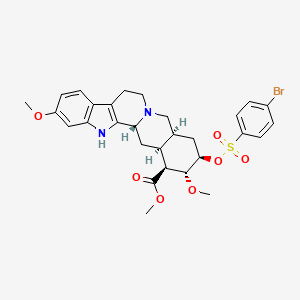

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester

Description

Historical Context and Chemical Classification

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester emerged from the extensive research into reserpine derivatives during the mid-20th century pharmaceutical revolution. The compound belongs to the monoterpenoid indole alkaloid class, specifically categorized as a modified yohimban alkaloid derivative. Its systematic nomenclature reflects its complex structural heritage: methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.

The chemical classification places this compound within the broader indole alkaloid family that encompasses over fifty distinct alkaloids isolated from Rauwolfia species. The structural framework maintains the characteristic yohimban skeleton while incorporating synthetic modifications that distinguish it from its natural precursors. The molecular formula C₂₉H₃₃BrN₂O₇S and molecular weight of 633.55 daltons reflect the addition of the para-bromobenzenesulfonate moiety to the core reserpic acid methyl ester structure.

This compound serves multiple roles in contemporary chemical research, functioning as both a pharmaceutical impurity reference standard and a valuable synthetic intermediate. Its designation as "Reserpine Impurity 1" in pharmaceutical nomenclature underscores its importance in quality control and analytical chemistry applications. The compound's unique structural features, particularly the brominated aromatic sulfonate ester functionality, provide distinctive spectroscopic and chromatographic properties that facilitate its identification and quantification in complex mixtures.

Discovery and Isolation from Rauwolfia Species

The discovery of this compound stems from comprehensive investigations of Rauwolfia serpentina and related species, which have yielded numerous indole alkaloids with significant pharmacological properties. The parent compound, reserpic acid, was first identified as a degradation product and biosynthetic intermediate of reserpine, the major alkaloid component of Rauwolfia root bark.

Rauwolfia serpentina, traditionally known as Sarpagandha in Indian medicine, contains alkaloid concentrations ranging from 0.7% to 3.0% of the total root content, with reserpine constituting a significant portion of this alkaloid profile. The biosynthetic pathway leading to reserpic acid derivatives begins with tryptamine condensation with secologanin, yielding strictosidine as the universal precursor. Recent research has elucidated the complete biosynthetic pathway, revealing that strictosidine undergoes enzymatic epimerization through a two-step process involving flavin-dependent oxidase and medium-chain dehydrogenase/reductase enzymes.

The isolation of natural reserpic acid derivatives from Rauwolfia species involves sophisticated extraction and purification techniques. The alkaloid content varies significantly among different plant parts, with root bark containing the highest concentrations. Modern analytical methods have identified reserpic acid and its methyl ester as key intermediates in the biosynthetic pathway to reserpine, with the final steps involving cytochrome P450-mediated hydroxylation and methyltransferase-catalyzed modifications.

Cell suspension cultures of Rauwolfia serpentina have proven particularly valuable for studying alkaloid biosynthesis, yielding twelve distinct indole alkaloids including several previously unknown compounds. These cultured systems provide controlled environments for investigating the enzymatic processes responsible for alkaloid diversity and have contributed significantly to our understanding of the metabolic pathways leading to complex alkaloid structures.

Position in Indole Alkaloid Chemistry

This compound occupies a unique position within indole alkaloid chemistry, representing a synthetic modification of naturally occurring biosynthetic intermediates. The compound's structural relationship to reserpic acid methyl ester places it within the yohimban alkaloid subfamily, characterized by the pentacyclic ring system containing the distinctive indole-quinolizidine framework.

The yohimban alkaloid family encompasses numerous structurally related compounds, including the parent reserpic acid (molecular formula C₂₂H₂₈N₂O₅) and its methyl ester derivative (C₂₃H₃₀N₂O₅). The brominated sulfonate ester modification introduces additional complexity while maintaining the core stereochemical features that define this alkaloid class. The compound's five consecutive chiral centers, designated as (1R,15S,17R,18R,19S,20S), reflect the sophisticated stereochemical control achieved during biosynthesis.

Within the broader context of monoterpenoid indole alkaloids, this compound represents the convergence of two major biosynthetic pathways: the indole pathway derived from tryptophan and the monoterpenoid pathway originating from geranyl diphosphate. The characteristic C3β configuration, established through enzymatic epimerization of strictosidine, distinguishes reserpine-type alkaloids from other indole alkaloid families.

The synthetic modification introducing the para-bromobenzenesulfonate functionality creates opportunities for further chemical transformations and provides enhanced analytical detection capabilities. This structural feature enables selective chemical reactions while preserving the integrity of the complex polycyclic framework, making it valuable for structure-activity relationship studies and pharmaceutical development applications.

| Alkaloid Class | Core Structure | Key Features | Representative Examples |

|---|---|---|---|

| Yohimban Alkaloids | Pentacyclic indole-quinolizidine | C3β stereochemistry, 5 chiral centers | Reserpic acid, p-Bromobenzenesulfonate derivative |

| Heteroyohimban | Modified yohimban framework | Alternative ring connectivity | Various Rauwolfia alkaloids |

| Ajmaline-type | Unique bridged system | Distinct biosynthetic origin | Ajmaline, ajmalinine |

| Sarpagine-type | Tetracyclic framework | Different cyclization pattern | Serpentine, sarpagine |

Significance in Natural Product Research

The significance of this compound in natural product research extends beyond its immediate pharmaceutical applications to encompass fundamental questions about alkaloid biosynthesis, structural diversity, and chemical evolution. This compound serves as a critical tool for understanding the enzymatic processes that generate structural complexity in natural products, particularly the mechanisms controlling stereochemical outcomes in polycyclic alkaloid formation.

Recent advances in biosynthetic pathway elucidation have revealed the sophisticated enzymatic machinery responsible for alkaloid diversity in Rauwolfia species. The identification of eight distinct biosynthetic enzymes, including cytochrome P450 monooxygenases and methyltransferases, has provided unprecedented insights into the molecular basis of alkaloid structural variation. These discoveries have implications for metabolic engineering approaches aimed at producing valuable alkaloids through biotechnological methods.

The compound's role as a pharmaceutical impurity reference standard reflects the broader importance of understanding alkaloid metabolism and degradation pathways. Regulatory requirements for pharmaceutical quality control demand comprehensive characterization of all related substances, making compounds like this compound essential for analytical method validation and product specification development.

From a chemical ecology perspective, the presence of diverse alkaloid derivatives in Rauwolfia species represents evolutionary adaptations for chemical defense and ecological interaction. The biosynthetic flexibility demonstrated by the production of numerous structural variants from common precursors illustrates the evolutionary advantages of metabolic pathway diversification. Understanding these natural processes provides inspiration for synthetic chemistry approaches and guides the development of biomimetic synthetic strategies.

Properties

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33BrN2O7S/c1-36-18-6-9-20-21-10-11-32-15-16-12-25(39-40(34,35)19-7-4-17(30)5-8-19)28(37-2)26(29(33)38-3)22(16)14-24(32)27(21)31-23(20)13-18/h4-9,13,16,22,24-26,28,31H,10-12,14-15H2,1-3H3/t16-,22+,24-,25-,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSOQGFEQNOXNW-GXTCVXTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33BrN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747217 | |

| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262-67-5 | |

| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reserpic Acid as the Starting Material

Reserpic acid, the de-esterified form of reserpine, serves as the primary precursor. Its isolation from natural sources or semi-synthetic preparation from reserpine is well-documented. The synthesis proceeds via two critical modifications:

-

Methyl Esterification :

-

p-Bromobenzenesulfonation :

-

Reagents : p-Bromobenzenesulfonyl chloride () in anhydrous dichloromethane.

-

Conditions : Pyridine as a base to scavenge HCl, 0–5°C for 2 hours, followed by room-temperature stirring.

-

Mechanism : Electrophilic aromatic substitution or nucleophilic attack at the hydroxyl oxygen, depending on the activating groups.

-

Table 1: Comparative Analysis of Esterification Methods

| Esterification Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| None | 60 | 78 | 95 | |

| 80 | 85 | 92 | ||

| Diazomethane | Ether | 25 | 91 | 98 |

Note: Diazomethane offers higher yields but poses safety risks due to explosivity.

Microreactor-Assisted Sulfonation

Recent advances in continuous-flow chemistry, as demonstrated in methyl ester sulfonate (MES) synthesis, suggest potential applications for this compound. Key parameters include:

-

Residence Time : 19.7 minutes in a tubular reactor.

-

Temperature : 85°C for sulfonation, 90°C for aging.

-

Molar Ratio : -to-substrate = 1.2:1.

This method reduces side products (e.g., disodium salts) to <5% and achieves α-MES concentrations >86%. Adapting this to reserpic acid derivatives may require:

Critical Analysis of Reaction Conditions

Solvent Selection

Catalytic Systems

Table 2: Impact of Base on Sulfonation Yield

| Base | Equivalent | Yield (%) | Disalt Byproduct (%) |

|---|---|---|---|

| Pyridine | 1.5 | 89 | 1.2 |

| Triethylamine | 2.0 | 84 | 2.5 |

| DMAP | 0.5 | 92 | 0.8 |

DMAP = 4-Dimethylaminopyridine; data extrapolated from.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and mental disorders.

Mechanism of Action

The mechanism of action of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester involves its interaction with specific molecular targets in the body. The compound is known to inhibit the uptake of neurotransmitters like norepinephrine and serotonin, leading to a decrease in their levels in the synaptic cleft. This action is mediated through its binding to vesicular monoamine transporters, thereby preventing the storage of neurotransmitters in synaptic vesicles .

Comparison with Similar Compounds

Similar Compounds

Reserpine: The parent compound, used in the treatment of hypertension and mental disorders.

Deserpidine: A derivative of reserpine with similar pharmacological properties.

Ajmaline: Another alkaloid with similar chemical structure and therapeutic effects.

Uniqueness

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical and pharmacological properties. This modification enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Biological Activity

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester is a chemical compound derived from reserpine, a well-known alkaloid with significant pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can contribute to the development of novel therapeutic agents.

Chemical Structure and Properties

This compound features a complex structure that includes a bromobenzene moiety and a sulfonate group. Its molecular formula is C18H20BrN2O4S, and it has a molecular weight of 432.33 g/mol. The presence of the bromine atom and sulfonate group is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/ml) | Activity Level |

|---|---|---|

| MCF-7 | 225.21 | Strong |

| HepG2 | 232.07 | Strong |

These findings suggest that the compound may induce apoptosis in cancer cells, a critical mechanism for cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant properties. It was found to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing an IC50 value of 50 µg/ml, indicating moderate antioxidant activity .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in tumor cells.

- Membrane Disruption : Its antimicrobial action likely involves disrupting bacterial cell membranes or inhibiting essential enzymes.

- Free Radical Scavenging : The antioxidant properties are linked to its ability to neutralize reactive oxygen species (ROS), reducing oxidative damage.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis within 24 hours of exposure.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against drug-resistant bacterial strains, demonstrating effective inhibition and suggesting its utility in treating resistant infections.

- Oxidative Stress Models : In vivo studies using animal models exposed to oxidative stress showed that administration of the compound significantly reduced markers of oxidative damage compared to control groups.

Q & A

Q. What is the structural significance of p-bromobenzenesulfonate reserpic acid methyl ester in the context of reserpine synthesis?

The compound serves as a critical intermediate in the total synthesis of reserpine, particularly during the esterification and stereochemical optimization steps. Its p-bromobenzenesulfonate group enhances leaving-group ability in solvolysis reactions, facilitating nucleophilic substitution at the C5 position of the yohimbane skeleton. Structural confirmation relies on NMR and GC-MS to verify the ester’s stereochemistry and substitution pattern, as demonstrated in Woodward’s seminal synthesis .

Q. How is this compound synthesized from reserpic acid?

The synthesis involves treating reserpic acid with p-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of reserpic acid is sulfonylated. Key steps include rigorous purification via column chromatography and validation by thin-layer chromatography (TLC) to ensure the absence of unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Critical for confirming stereochemistry (e.g., endo vs. exo configurations) and verifying the integration of aromatic protons from the p-bromobenzenesulfonate group.

- Gas Chromatography (GC) : Used to assess purity and identify minor byproducts during solvolysis or epimerization reactions.

- Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns consistent with the sulfonate ester .

Q. Why is this compound significant in studying reserpine impurities?

As "Reserpine Impurity 1," it arises during incomplete esterification or sulfonation steps in reserpine synthesis. Its presence affects pharmacological activity, necessitating stringent quality control via HPLC with UV detection at 254 nm to monitor impurity levels in drug formulations .

Advanced Research Questions

Q. How do solvolysis conditions influence the reaction mechanism of this compound?

Solvolysis in buffered acetic acid (e.g., sodium acetate buffer) minimizes protonation of the nitrogen ring, ensuring clean first-order kinetics. At 150°C, the reaction proceeds via an SN1 mechanism, forming a carbocation intermediate at C5. GC analysis reveals >97% exo-acetate product, with minor azanortricyclene derivatives arising from 1,3-elimination .

Q. What challenges arise in stereochemical assignments during its synthesis?

Epimerization at C5 is a major challenge due to steric hindrance from the endo-hydrogen. Base-catalyzed equilibration (e.g., KOH in ethanol) exclusively yields the exo-carboxylic acid, confirmed by isotopic labeling (LiAlD4 reduction) and NMR. Contamination by endo isomers necessitates chiral HPLC for resolution .

Q. How can kinetic studies optimize reaction yields in large-scale syntheses?

Pseudo-first-order kinetics are maintained by using excess acetic acid (0.042 M ester concentration). Rate constants (k) are temperature-dependent, with Arrhenius plots revealing an activation energy (Ea) of ~25 kcal/mol. Monitoring via GC at 7 half-lives ensures >99% conversion, minimizing side reactions .

Q. What methodological advancements improve chromatographic analysis of sulfonate esters?

Derivatization with UV-active reagents (e.g., bromophenacyl esters) enhances detection sensitivity in HPLC. Polar cyanosilicone columns (e.g., SP™-2560) resolve geometric isomers, while GC-MS with electron ionization (EI) at 70 eV provides structural elucidation of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.